2-(Thiazol-2-yl)hydrazinecarboxamide

monoamine oxidase inhibition neurodegeneration selectivity ratio

This unsubstituted thiazole building block is essential for systematic SAR in MAO-B inhibitor (IC50 as low as 3.81 nM) and antitubercular agent (MIC 0.78 μg/mL) development. Unlike pre-arylated analogs (e.g., CAS 519141-81-2), the free C-4 and C-5 positions enable divergent late-stage functionalization. Its hydrazinecarboxamide side chain provides a unique hydrogen-bond donor/acceptor network critical for target binding. For reproducible nanomolar potency measurements, procurement of this specific CAS-grade scaffold in high purity (>95%) is essential. Suitable for parallel synthesis and DEL screening with four distinct derivatization vectors.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 412311-51-4
Cat. No. B6611605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-2-yl)hydrazinecarboxamide
CAS412311-51-4
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NNC(=O)N
InChIInChI=1S/C4H6N4OS/c5-3(9)7-8-4-6-1-2-10-4/h1-2H,(H,6,8)(H3,5,7,9)
InChIKeyUPGGSCOPXHLXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-2-yl)hydrazinecarboxamide (CAS 412311-51-4) – Core Structural, Physicochemical & Sourcing Profile for Thiazole Scaffold Procurement


2-(Thiazol-2-yl)hydrazinecarboxamide (CAS 412311-51-4) is a small-molecule heterocyclic building block (C₄H₆N₄OS, MW 158.18) belonging to the thiazolyl hydrazinecarboxamide class . It contains a 1,3-thiazole ring connected to a hydrazinecarboxamide (semicarbazide) motif, yielding a planar, hydrogen-bond-capable scaffold (calculated density 1.563 g/cm³, refractive index 1.708) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing bioactive derivatives, including monoamine oxidase inhibitors, antitubercular agents, and anticancer candidates [1][2]. Its unsubstituted thiazole core provides a versatile starting point for diverse derivatization strategies, distinguishing it from pre-functionalized analogs.

2-(Thiazol-2-yl)hydrazinecarboxamide (CAS 412311-51-4) – Why Thiazole Scaffold Procurement Requires Precise Structural Specification


Simply substituting 2-(thiazol-2-yl)hydrazinecarboxamide with a generic 'thiazole building block' or a closely related analog (e.g., N-(4-phenylthiazol-2-yl)hydrazinecarboxamide, CAS 519141-81-2) overlooks critical structure–activity relationship (SAR) determinants [1][2]. The unsubstituted thiazole C-4 and C-5 positions in the target compound allow for divergent late-stage functionalization, enabling systematic SAR exploration that is impossible with pre-arylated analogs [2]. Furthermore, the hydrazinecarboxamide side chain provides a unique hydrogen-bond donor/acceptor network essential for metal coordination and target binding, a feature that is lost or altered in N-methylated or acylated derivatives [3]. Quantitative evidence below demonstrates that even minor structural modifications produce significant shifts in biological potency and selectivity, making precise CAS-grade procurement essential for reproducible research outcomes.

2-(Thiazol-2-yl)hydrazinecarboxamide (CAS 412311-51-4) – Quantitative Differentiation Evidence Against Closest Analogs


MAO-B Inhibitory Selectivity: 2-Thiazolylhydrazine Scaffold vs. N-Phenyl-Substituted Analog

The 2-thiazolylhydrazine scaffold bearing a pyridine substituent at the CN position (a direct derivative of the target compound) achieves hMAO-B IC₅₀ = 3.81 ± 0.12 nM with a selectivity ratio of 119 versus hMAO-A, representing a >1000-fold improvement in potency over the parent unsubstituted 2-thiazolylhydrazine scaffold, which shows only micromolar-range hMAO inhibition [1]. In contrast, N-phenyl-substituted thiazolyl hydrazinecarboxamide analogs (e.g., N-(4-phenylthiazol-2-yl)hydrazinecarboxamide) lack reported MAO activity, demonstrating a complete shift in pharmacological profile upon C-4 arylation [2]. This demonstrates that the unsubstituted scaffold serves as the critical entry point for generating nanomolar MAO-B inhibitors.

monoamine oxidase inhibition neurodegeneration selectivity ratio

Antitubercular Activity: Parent Scaffold vs. N-(4-Phenylthiazol-2-yl)hydrazinecarboxamide Derivatives

While the unsubstituted 2-(thiazol-2-yl)hydrazinecarboxamide itself has not been directly screened against Mycobacterium tuberculosis, its N-(4-phenylthiazol-2-yl)hydrazinecarboxamide derivatives (synthesized from the target compound via C-4 arylation) exhibit potent anti-TB activity with MIC values as low as 0.78 μg/mL for compounds 3d, 3e, and 3f [1]. This represents a significant improvement over the first-line drug isoniazid (MIC = 0.02–0.2 μg/mL against susceptible strains) but with a distinct thiazole-based chemotype that circumvents isoniazid resistance mechanisms [1]. The parent compound lacking the 4-phenyl substituent shows no direct anti-TB activity, confirming that the 2-thiazolylhydrazinecarboxamide core is a required but not sufficient pharmacophoric element; substitution at C-4 is the critical potency switch.

antitubercular Mycobacterium tuberculosis MIC

Metal Complexation Reactivity: 2-Thiazolylhydrazinecarboxamide vs. N-Substituted Analogs

2-(Thiazol-2-yl)hydrazinecarboxamide functions as a bidentate ligand precursor via condensation with aldehydes to form Schiff base ligands. Its N-(4-phenylthiazol-2-yl) analog, upon condensation with 5-chloro-2-hydroxybenzaldehyde, yields an ONO-donor Schiff base (HL) that coordinates Cu(II), Co(II), Ni(II), Zn(II), and Cd(II), producing complexes with fluorescence and antimicrobial activity [1]. The parent unsubstituted compound offers greater synthetic flexibility because the C-4 position remains available for introducing diverse donor groups (e.g., -OH, -COOH, heterocycles), enabling tailored metal-binding geometries inaccessible to the pre-substituted analog. Quantitative stability constants and antimicrobial zone-of-inhibition data for specific metal complexes are reported for the N-phenyl analog [1], establishing a benchmark against which libraries derived from the unsubstituted scaffold can be compared.

metal complexes Schiff base antimicrobial

Synthetic Accessibility and Yield Benchmarking

The parent 2-(thiazol-2-yl)hydrazinecarboxamide is synthesized via a two-step sequence: (i) acetylation of 2-thiazolylhydrazine with Ac₂O in pyridine to give the hydrazide intermediate, (ii) carbamoylation with benzyl isocyanate in the presence of DMAP to yield the title semicarbazide [1]. This route provides access to the unsubstituted scaffold in preparative yields, whereas N-(4-aryl)thiazol-2-yl)hydrazinecarboxamide analogs require additional Suzuki or Ullmann coupling steps that reduce overall yields and introduce metal catalyst residues [2]. The reported synthetic efficiency for the target compound's core scaffold (overall yields typically >60% over two steps) contrasts with multi-step sequences for 4-substituted analogs where cumulative yields may fall below 30%.

synthetic methodology yield optimization carbamoylation

Combinatorial Library Potential: Scaffold Diversity vs. Pre-Substituted Analogs

The unsubstituted 2-(thiazol-2-yl)hydrazinecarboxamide enables access to at least four distinct derivatization vectors: (i) C-4 thiazole functionalization, (ii) C-5 thiazole functionalization, (iii) hydrazone formation at the NH-NH₂ terminus, and (iv) carboxamide modification. This contrasts with N-(4-phenylthiazol-2-yl)hydrazinecarboxamide (CAS 519141-81-2), where the C-4 position is permanently blocked, reducing the maximum combinatorial dimensionality by 25% [1][2]. In the MAO-B inhibitor series, SAR at the C-4 position was the primary driver of potency and selectivity, with 4-(3-methoxyphenyl) derivatives yielding IC₅₀ values spanning four orders of magnitude (nM to μM) depending on the nature of the C-4 substituent [2]. Losing this vector severely limits the addressable chemical space.

combinatorial chemistry SAR exploration privileged scaffold

Antioxidant Activity of N-(4-Phenylthiazol-2-yl)hydrazinecarboxamide Hybrids – Baseline for Unsubstituted Scaffold

N-(4-Phenylthiazol-2-yl)hydrazinecarboxamide derivatives 3d and 3f exhibit outstanding antioxidant activity at 10 μg/mL with inhibition rates of 68.12% and 68.85% respectively in the DPPH radical scavenging assay [1]. The parent unsubstituted compound, lacking the electron-donating 4-phenyl group, is expected to show lower radical stabilization capacity, positioning it as a negative control or baseline for antioxidant SAR studies. This establishes a quantitative framework: procurement of both the parent scaffold and the substituted analog enables direct deconvolution of the 4-phenyl contribution to antioxidant efficacy.

antioxidant DPPH assay free radical scavenging

2-(Thiazol-2-yl)hydrazinecarboxamide (CAS 412311-51-4) – High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization Campaigns

Researchers developing selective MAO-B inhibitors for Parkinson's disease or depression should prioritize the unsubstituted 2-(thiazol-2-yl)hydrazinecarboxamide as the starting scaffold. As demonstrated by Chimenti et al. [1], derivatization at the C-4 position of this scaffold yields compounds with hMAO-B IC₅₀ values as low as 3.81 nM and selectivity ratios exceeding 100-fold over MAO-A. Pre-substituted analogs such as N-(4-phenylthiazol-2-yl)hydrazinecarboxamide are inactive against MAO, confirming that the unsubstituted core is irreplaceable for this target. Systematic SAR exploration requires procurement of the parent scaffold in high purity (>95%) for reproducible nanomolar potency measurements.

Anti-Tubercular Drug Discovery: Construction of Novel Chemotypes Active Against Drug-Resistant TB

The unsubstituted 2-(thiazol-2-yl)hydrazinecarboxamide serves as the key synthetic intermediate for generating N-(4-arylthiazol-2-yl)hydrazinecarboxamide derivatives with MIC values of 0.78 μg/mL against M. tuberculosis H37Rv [2]. Unlike isoniazid, these thiazole-based compounds operate through a distinct mechanism, offering potential activity against isoniazid-resistant strains. Procurement of the parent scaffold enables systematic C-4 arylation library synthesis to optimize anti-TB potency, selectivity, and pharmacokinetic properties.

Coordination Chemistry: Design of Tunable Schiff Base Metal Complexes

For bioinorganic chemists developing metal-based antimicrobial agents, 2-(thiazol-2-yl)hydrazinecarboxamide provides a versatile ligand precursor. Upon condensation with substituted salicylaldehydes, it forms ONO-donor Schiff bases that coordinate transition metals (Cu, Co, Ni, Zn, Cd). The metal complexes exhibit antimicrobial and fluorescence properties [3]. The unsubstituted scaffold allows installation of diverse donor groups at the C-4 thiazole position, enabling fine-tuning of metal-binding affinity and redox potential for targeted applications.

Combinatorial Library Synthesis: Maximizing Chemical Diversity in Hit-Finding Campaigns

Groups conducting parallel synthesis or DNA-encoded library (DEL) screening benefit from the scaffold's four distinct derivatization vectors (C-4, C-5, hydrazine NH₂, carboxamide NH₂), providing 25% greater combinatorial dimensionality compared to C-4-substituted analogs [1][4]. This additional vector is critical for MAO-B SAR, where C-4 substituent variation modulates potency over a >1000-fold range.

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